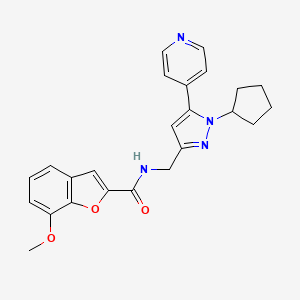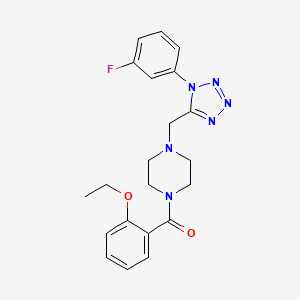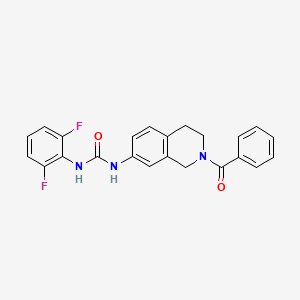
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2,6-difluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2,6-difluorophenyl)urea, also known as BCTIU, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
科学的研究の応用
Synthesis and Anticancer Applications
The tetrahydroisoquinoline moiety is a core structure in many biologically active molecules, both natural and synthetic, with potential as pharmaceutical agents. Research has explored the synthesis of tetrahydroisoquinoline derivatives, showcasing their antitumor and antimicrobial activities. For instance, substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized as anticancer agents, demonstrating potent cytotoxicity against breast cancer cell lines, suggesting their promise in anticancer drug development (Redda, Gangapuram, & Ardley, 2010).
Chemical Synthesis Techniques
Advancements in synthetic methodologies have enabled the construction of the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids. These synthetic approaches contribute to the broader field of medicinal chemistry by facilitating the creation of novel compounds with potential biological activities (Mujde, Özcan, & Balci, 2011).
Biological Evaluation of Derivatives
Novel urea and bis-urea derivatives of primaquine, with hydroxyphenyl or halogenphenyl substituents, have been synthesized and biologically evaluated. These compounds exhibit significant antiproliferative effects against various cancer cell lines, highlighting their potential in therapeutic applications. For example, certain derivatives showed pronounced activity against breast carcinoma cells, underscoring their potential as leads in drug development for cancer treatment (Perković et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis and biological evaluation of new pyrido quinazolones have been explored, with some derivatives demonstrating antibacterial and antifungal activities. This research contributes to the discovery of new agents that could be developed into treatments for microbial infections (Singh & Pandey, 2006).
特性
IUPAC Name |
1-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O2/c24-19-7-4-8-20(25)21(19)27-23(30)26-18-10-9-15-11-12-28(14-17(15)13-18)22(29)16-5-2-1-3-6-16/h1-10,13H,11-12,14H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMOBHAXUNJATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=C(C=CC=C3F)F)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2,6-difluorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

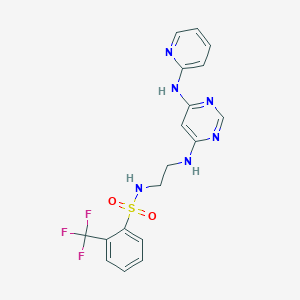
![N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2757007.png)
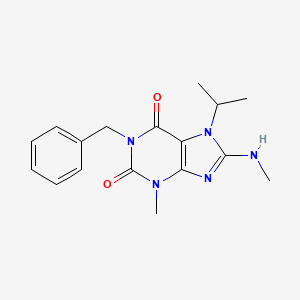
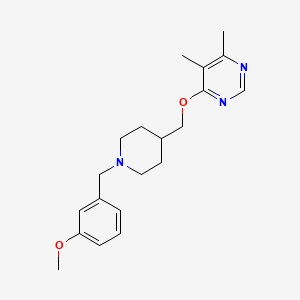
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2757011.png)
![1-Azaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2757013.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2757015.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2757017.png)
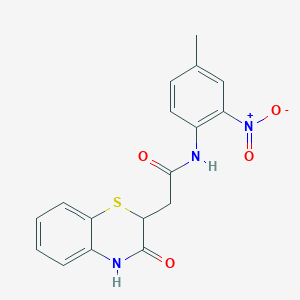
![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2757023.png)
![N-[3-(4-morpholinyl)propyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B2757024.png)
![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2757025.png)
